molecular formula C8H8ClN3S B13312969 1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine

1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13312969
M. Wt: 213.69 g/mol
InChI Key: ARRKLACEAMEMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both imidazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of 2-chlorothiophene with imidazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the imidazole, followed by nucleophilic substitution with 2-chlorothiophene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine is unique due to its specific combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

1-[(2-chlorothiophen-3-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H8ClN3S/c9-7-6(1-4-13-7)5-12-3-2-11-8(12)10/h1-4H,5H2,(H2,10,11)

InChI Key

ARRKLACEAMEMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CN2C=CN=C2N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.